molecular formula C18H15NO3 B11410263 N-(2,6-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

N-(2,6-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11410263
M. Wt: 293.3 g/mol
InChI Key: XGLHRJROVVCWAR-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and a carboxamide group attached to the chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2,6-dimethylaniline with a suitable chromene derivative. One common method includes the reaction of 2,6-dimethylaniline with 4-oxo-4H-chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    N-(2,6-dimethylphenyl)-2-piperidinecarboxamide: Known for its local anesthetic properties.

    N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide: A prodrug with anticonvulsant effects.

    2-chloro-N-(2,6-dimethylphenyl)acetamide: Used in various organic syntheses

Uniqueness: N-(2,6-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its chromene core, which imparts unique chemical and biological properties. This structural feature allows for diverse applications in different fields, making it a versatile compound in scientific research and industry .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-11-6-5-7-12(2)17(11)19-18(21)16-10-14(20)13-8-3-4-9-15(13)22-16/h3-10H,1-2H3,(H,19,21)

InChI Key

XGLHRJROVVCWAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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